![molecular formula C14H17N3O2S B2637753 1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide CAS No. 2034549-70-5](/img/structure/B2637753.png)

1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

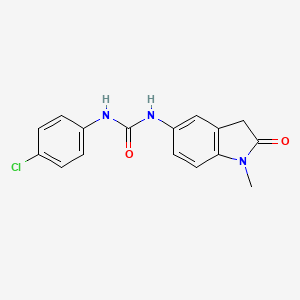

“1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide” is a chemical compound that is part of a novel series of metabotropic glutamate receptor 5 negative allosteric modulators . These modulators are based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core .

Synthesis Analysis

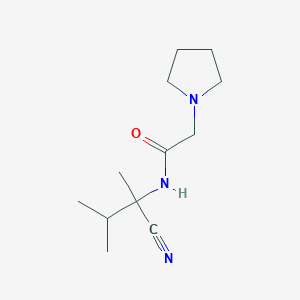

The synthesis of this compound involves a multicomponent reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in an acidic medium . The reaction in acetic acid leads to the formation of 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidines, which subsequently undergo a rearrangement .

Molecular Structure Analysis

The molecular structure of this compound is based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . This scaffold allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a multicomponent reaction with trioxane and the alkylation reactions of 4,7-dihydroazolo[1,5-a]pyrimidine nitro derivatives . The alkylation with methyl iodide in DMF/KOH medium in the presence of atmospheric oxygen leads to the oxidation of the pyridine ring with the formation of N-methyl-substituted heteroaromatic derivative .

Applications De Recherche Scientifique

Molecular Conformations and Hydrogen Bonding

The synthesis and analysis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and the role of hydrogen bonding in their structural arrangement. These compounds demonstrate varying dimensions of hydrogen bonding, from zero-dimensional centrosymmetric dimers to two-dimensional sheets, highlighting their potential in designing molecular structures with specific conformational and supramolecular properties (Sagar et al., 2017).

Relay Proton Brake Mechanism

A study on N-Pyridyl-2-iso-propylaniline derivatives, related to the chemical structure of interest, showcased a significant deceleration in rotation rates around molecular bonds through a relayed proton brake mechanism. This highlights the compound's relevance in the study of molecular rotation and potential applications in molecular switches or sensors (Furukawa et al., 2020).

Tetrazole-Containing Ligands

Research into the synthesis of new multitope tetrazole-containing ligands, including those that combine tetrazole and pyridine rings, underpins the versatility of such compounds in creating polynuclear ligands for coordination chemistry. The ability to form 3D polymer frameworks through hydrogen bonds and π-π stacking interactions suggests applications in materials science and catalysis (Grigoriev et al., 2022).

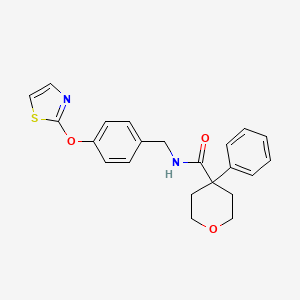

Metal Coordination

A study on N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides highlighted their potential as ligands for metal coordination. This research sheds light on the structural nuances that influence the coordination behavior and could inform the development of novel coordination compounds with specific properties (Jacobs et al., 2013).

COX-2 Inhibition

Investigations into the impact of the methanesulfonamide group on the inhibitory activity against cyclooxygenase-2 (COX-2) have identified potent and selective COX-2 inhibitors. This research could contribute to the development of new anti-inflammatory agents, highlighting the therapeutic potential of sulfonamide derivatives (Singh et al., 2004).

Mécanisme D'action

Target of Action

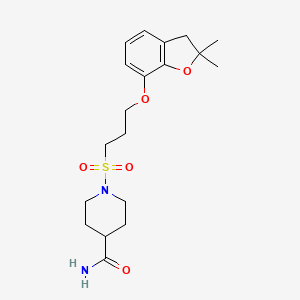

The primary target of the compound 1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to conformational changes that inhibit the virus’s ability to replicate .

Biochemical Pathways

The compound this compound affects the HBV replication pathway . By interacting with the HBV core protein, it disrupts the normal function of this protein, which is essential for the replication of the virus . The downstream effect is a reduction in the viral load of HBV .

Pharmacokinetics

It has been demonstrated that the compound can effectively inhibit hbv dna viral load in a hbv aav mouse model through oral administration .

Result of Action

The molecular and cellular effects of the action of this compound result in the inhibition of HBV replication . This leads to a decrease in the viral load of HBV, which is a key indicator of the severity of a HBV infection .

Orientations Futures

The future directions for this compound could involve further exploration of its potential as a negative allosteric modulator of the metabotropic glutamate receptor 5 . Additionally, the synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold could be explored .

Propriétés

IUPAC Name |

1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-20(19,11-12-4-2-1-3-5-12)16-13-7-9-17-14(10-13)6-8-15-17/h1-6,8,13,16H,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRPWHCPHLAXQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)

![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2637684.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2637686.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2637687.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2637689.png)

![N-{1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2637693.png)